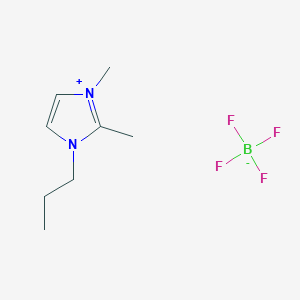

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate

Descripción general

Descripción

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate is a task-specific ionic liquid . It is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 1-Ethyl-3-methylimidazolium tetrafluoroborate can be prepared by reacting 1-ethyl-3-methylimidazolium bromide with tetrafluoroboric acid .Molecular Structure Analysis

The molecular formula of 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate is C7H13BF4N2 .Chemical Reactions Analysis

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate has been used in various chemical reactions. For example, it has been used as a solvent when lipase needs to be recycled during lipase-catalyzed transesterification with vinyl acetate as acyl donor .Aplicaciones Científicas De Investigación

Electrochemistry and Energy Storage

Ionic liquids like [PDMIM][BF₄] exhibit excellent electrochemical stability, low volatility, and high ionic conductivity. Researchers have explored their use as electrolytes in batteries, supercapacitors, and fuel cells. [PDMIM][BF₄] can enhance energy storage devices by improving charge/discharge efficiency and extending cycle life .

Catalysis and Green Chemistry

[PDMIM][BF₄] serves as a solvent and catalyst in various chemical reactions. Its unique solvation properties allow for efficient dissolution of organic and inorganic compounds. Researchers have employed it in green synthesis, organic transformations, and biomass conversion. The ionic liquid’s stability and recyclability contribute to sustainable processes .

Metal Extraction and Separation

Due to its strong coordination ability, [PDMIM][BF₄] can selectively extract metal ions from aqueous solutions. Researchers have investigated its use in hydrometallurgy, where it aids in the recovery of valuable metals from ores and waste streams. The ionic liquid’s tunable properties allow for specific metal ion extraction .

Gas Separation and Absorption

[PDMIM][BF₄] has been studied for its gas absorption and separation capabilities. It can selectively absorb gases such as CO₂, SO₂, and H₂S. Researchers explore its potential in carbon capture and gas purification processes. The ionic liquid’s high selectivity and low vapor pressure are advantageous for these applications .

Lubricants and Tribology

Ionic liquids like [PDMIM][BF₄] exhibit low friction coefficients and excellent lubricating properties. They are being investigated as environmentally friendly lubricants for various mechanical systems. Their thermal stability and anti-wear properties make them promising candidates for tribological applications .

Solvent for Biomolecules and Pharmaceuticals

[PDMIM][BF₄] dissolves a wide range of biomolecules, including proteins, enzymes, and DNA. Researchers have explored its use as a solvent in biocatalysis, protein folding studies, and drug delivery systems. The ionic liquid’s biocompatibility and stability are advantageous in these applications .

These applications highlight the versatility of [PDMIM][BF₄] and its potential impact across multiple scientific disciplines. Keep in mind that ongoing research may uncover additional uses for this intriguing compound! 🌟 .

Propiedades

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.BF4/c1-4-5-10-7-6-9(3)8(10)2;2-1(3,4)5/h6-7H,4-5H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYRTGGVSZQHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the densities and viscosities of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate and water mixtures?

A1: Understanding the densities and viscosities of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDMIM][BF4]) and water mixtures is crucial for several reasons. [] These properties are essential for designing and optimizing processes that involve mass transfer, fluid flow, and heat transfer, especially in applications where [PDMIM][BF4] is used as a solvent or electrolyte. [] For example, knowing how the viscosity changes with temperature and composition helps predict the efficiency of mixing, pumping, and separation processes. [] Additionally, these properties provide insights into the molecular interactions and structural organization within the mixture, contributing to a deeper understanding of the solution's behavior. []

Q2: How well does the Redlich-Kister equation describe the excess molar volumes and viscosity deviations of [PDMIM][BF4] and water mixtures?

A2: The Redlich-Kister equation effectively models the excess molar volumes and viscosity deviations of [PDMIM][BF4] and water binary mixtures. [] Researchers successfully fitted experimental data to this equation, obtaining coefficients that quantify the non-ideal behavior of the mixtures. [] The calculated standard errors from the fitting process were also provided, indicating the accuracy and reliability of the model in representing the experimental observations. []

Q3: Are there other research areas investigating [PDMIM][BF4] mixtures?

A3: Yes, research on [PDMIM][BF4] extends beyond its mixtures with water. One study explores the volumetric and transport properties of [PDMIM][BF4] in mixtures with other compounds. [] This research likely investigates how the physicochemical properties of the mixtures vary with different compositions and potentially explores their applications in diverse fields. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)

![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)

![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)